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Compound of Interest

Compound Name: 2-Methyl-1,2-oxaborolane

CAS No.: 920034-00-0

Cat. No.: B14175106 Get Quote

Executive Summary & Analyte Profile
This guide provides a technical framework for the analytical characterization of 2-Methyl-1,2-
oxaborolane, a cyclic borinic ester.[1] Unlike standard organic intermediates, this molecule

presents a "Triad of Analytical Challenges": Lewis acidity, lack of UV chromophores, and

potential hydrolytic instability.

Standard HPLC-UV methods often fail due to the molecule's transparency in the UV-Vis region.

[1] Consequently, this guide establishes Quantitative NMR (qNMR) as the primary reference

method (Primary Standard) and GC-FID as the validated secondary method for routine control.
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Property Detail Analytical Implication

Chemical Name 2-Methyl-1,2-oxaborolane
Cyclic borinic ester structure.

[1][2][3][4]

CAS Number 102794-08-1
Unique identifier for tracking.

[1]

Molecular Formula C₄H₉BO
Low molecular weight (MW

~83.92).

Chromophore None (Aliphatic ring) UV detection is non-viable.

Volatility Moderate to High
GC is the preferred

chromatographic technique.

Reactivity Lewis Acidic; Oxophilic
Prone to interaction with

silanols (tailing) and oxidation.

Strategic Analytical Architecture
The validation strategy relies on an orthogonal approach where qNMR provides the "Absolute

Truth" (Potency) to calibrate the "Relative Truth" (Purity) of the chromatographic methods.

Decision Matrix: Method Selection
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Analyte: 2-Methyl-1,2-oxaborolane
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Figure 1: Analytical decision tree highlighting the necessity of qNMR and GC-FID for non-UV

active, volatile organoborons.

Method A: Quantitative NMR (qNMR) – The Gold
Standard
Role: Absolute Assay Determination & Identity Confirmation. Rationale: qNMR relies on nuclear

properties (

), not electronic absorption. It is insensitive to the lack of chromophores and provides a direct
molar ratio between the analyte and an internal standard (IS).

Experimental Protocol
Internal Standard (IS) Selection:
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Recommended: Dimethyl sulfone (DMSO

) or 1,3,5-Trimethoxybenzene.[1]

Criteria: High purity (>99.9% TraceCERT®), non-volatile, distinct singlet signal away from

analyte peaks (

0-4 ppm).[1]

Solvent System:

Solvent: CDCl

(dried over molecular sieves) or C

D

.

Note: Avoid wet solvents; water can induce hydrolysis, broadening signals or creating

borinic acid artifacts.

Acquisition Parameters:

Pulse Angle: 30° or 90°.

Relaxation Delay (d1):

(typically 30–60 seconds) to ensure full magnetization recovery.

Scans (ns): 16–64 (for S/N > 150:1).[1]

Temperature: 25°C (regulated).

Data Processing & Calculation
Integrate the specific methyl-boron signal (approx.

0.4–0.8 ppm, typically a broad singlet or multiplet due to quadrupolar relaxation of

) against the sharp IS singlet. [1]
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: Integration Area[1]

: Number of protons (3 for B-Me)

: Molar Mass[1]

: Weight (mg)

: Purity (as decimal)[1]

Validation Check: Compare the integral of the ring protons (-CH

-O-) to the B-Me group. A deviation >2% suggests ring opening or impurity interference.

Method B: GC-FID – The Routine Workhorse[1]
Role: Routine Purity Analysis & Impurity Profiling. Rationale: The molecule is volatile.[5][6]

Flame Ionization Detection (FID) responds to Carbon-Hydrogen bonds, making it universally

sensitive for this organic framework.[1]

Experimental Protocol
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Parameter Setting Causality/Reasoning

Column
DB-1 or DB-5 (30m x 0.32mm

x 1.0µm)

Non-polar phase minimizes

interaction with the polar B-O

bond.[1] Thick film (1.0µm)

improves retention of volatile

low-MW analytes.[1]

Inlet Temp 200°C

Sufficient for volatilization but

minimizes thermal oxidation of

the borinic ester.

Liner Ultra-Inert, Deactivated Wool

Critical: Boron compounds

adhere to active silanols in

standard glass wool, causing

peak tailing and area loss.

Carrier Gas
Helium (Constant Flow: 1.5

mL/min)

Maintains separation

efficiency.

Detector FID @ 250°C
Universal detection for

hydrocarbons.

Oven Program

40°C (hold 2 min)

10°C/min

200°C

Low initial temp is required to

trap the volatile analyte.

System Suitability Criteria
Tailing Factor (Tf): Must be < 1.5. Higher tailing indicates liner activity/degradation.

Precision (n=6): RSD < 2.0%.

Blank Run: No ghost peaks (boron memory effects can occur; rinse syringe with dry hexane).

Cross-Validation Workflow
The core requirement is to ensure the GC-FID "Area %" correlates with the "Weight %" derived

from qNMR. Discrepancies often reveal non-volatile oligomers (invisible to GC) or response
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factor bias.

Validation Loop Diagram
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Figure 2: The "Handshake" protocol. If GC purity is significantly higher than qNMR purity, the

sample likely contains non-volatile boroxines or oligomers that do not elute on GC.

Stability & Handling Guidelines
Borinic esters occupy a "Goldilocks" zone—more stable than boronic acids but less stable than

carbon analogs.

Oxidative Instability: The C-B bond is susceptible to oxidation by atmospheric O

to form the corresponding alcohol (ring opening) and boric acid.

Detection: Appearance of new alcohol signals in NMR or broad "humps" in GC.

Prevention:[1] Store under Argon/Nitrogen at -20°C.

Hydrolysis: The B-O bond can hydrolyze to the open-chain hydroxy-borinic acid.[1]

Dynamic Equilibrium: In solution, the cyclic form and open form may exist in equilibrium

depending on water content.

Analytical Tip: Adding a small amount of diol (e.g., pinacol) during analysis can "lock" the

species if the cyclic form is unstable, but for 2-methyl-1,2-oxaborolane, the ring is

generally favored in non-polar solvents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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